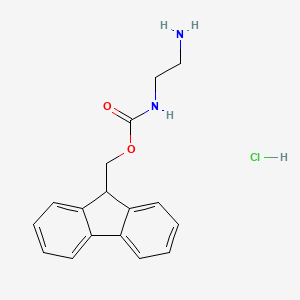

Mono-fmoc ethylene diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

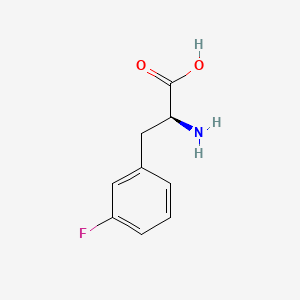

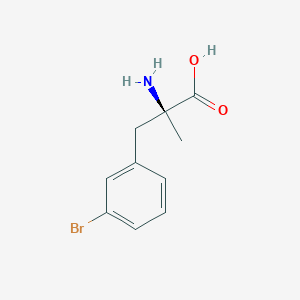

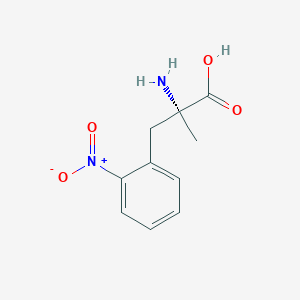

Mono-fmoc ethylene diamine hydrochloride (MFMEDH) is a versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline powder that is soluble in water, ethanol, and methanol. MFMEDH is a derivative of ethylene diamine, a strong base that has been used in many organic synthesis reactions. It is also used as a reagent in enzymatic assays and as a buffer in biochemical and physiological processes.

Scientific Research Applications

Comprehensive Analysis of Mono-fmoc Ethylene Diamine Hydrochloride Applications

Peptide Immobilization: Mono-fmoc ethylene diamine hydrochloride is frequently used as a spacer group for the immobilization of peptides. This application is crucial in the development of peptide-based therapeutics and diagnostics. The compound’s ability to form stable bonds with peptides allows for the creation of immobilized peptides that retain their biological activity, which is essential for high-throughput screening assays and the study of peptide interactions .

Radiolabeled Heterobivalent Peptidic Ligands (HBPLs): This compound plays a significant role in the synthesis of HBPLs, which are used as tumor imaging agents. HBPLs can address different receptors simultaneously, offering advantages over monovalent ligands in terms of specificity and binding affinity, which is vital for accurate tumor localization and imaging .

Peptide Synthesis: As a mono-protected alkylene diamine, it serves as a functional group in peptide synthesis. The Fmoc protecting group is base-labile, making it suitable for stepwise peptide elongation processes where selective deprotection is required .

Enzymatic Assays: Mono-fmoc ethylene diamine hydrochloride is utilized in enzymatic assays to measure enzyme activity and substrate specificity. Its reactivity and stability under assay conditions make it an indispensable reagent in biochemistry research .

Polymer Mediated Peptide Immobilization: The compound is also involved in polymer-mediated peptide immobilization, which enhances the stability and functionality of peptides when attached to polymers. This application is significant in creating materials with bioactive surfaces for biomedical applications .

Peptide Conformation Studies: Researchers use mono-fmoc ethylene diamine hydrochloride to study the effects of terminus-immobilization on peptide conformations. Understanding these effects is crucial for designing peptides with desired structures and functions .

Bio-Inspired Self-Assembly: The intrinsic hydrophobicity and aromaticity of Fmoc-modified amino acids, including those derived from mono-fmoc ethylene diamine hydrochloride, promote rapid self-assembly kinetics. This property is exploited in the design of self-assembling biomaterials .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURYASDYOGIDRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937196 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-fmoc ethylene diamine hydrochloride | |

CAS RN |

166410-32-8, 391624-46-7 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.